molecular formula C10H5F3O2S B1319986 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 550998-66-8

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B1319986
CAS No.: 550998-66-8
M. Wt: 246.21 g/mol
InChI Key: ZAKLURALPFCOEH-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group (-CF3) attached to the benzothiophene ring significantly influences the compound’s chemical properties, making it a valuable molecule in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Trifluoromethyl)-1-benzothiophene-2-carboxamide
  • 7-(Trifluoromethyl)-1-benzothiophene-2-sulfonic acid
  • 7-(Trifluoromethyl)-1-benzothiophene-2-boronic acid

Uniqueness

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is unique due to its specific trifluoromethyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and material science .

Biological Activity

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, facilitating better interaction with biological membranes and molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H5F3O2SC_{10}H_5F_3O_2S, with a molecular weight of approximately 246.21 g/mol. Its structure comprises a benzothiophene core, which is a fused ring system that combines benzene and thiophene rings, with a carboxylic acid functional group and a trifluoromethyl substituent.

Property Value
Molecular FormulaC₁₀H₅F₃O₂S
Molecular Weight246.21 g/mol
Functional GroupsCarboxylic acid, Trifluoromethyl
Structural FeaturesBenzothiophene core

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, allowing for effective penetration into cells where it can modulate the activity of enzymes and receptors. This modulation can lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is believed to be a primary mechanism underlying its antimicrobial effects .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies have reported that it can inhibit histone deacetylase (HDAC), an enzyme involved in cancer cell growth regulation . This inhibition leads to increased acetylation of histones, resulting in altered gene expression that can suppress tumor growth.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on human cancer cell lines, researchers found that treatment resulted in significant reductions in cell viability at concentrations as low as 50 μM. The compound was particularly effective against breast cancer cells (MCF-7), where it induced apoptosis as confirmed by flow cytometry analysis .

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing MIC values ranging from 32 to 128 µg/mL for various bacterial strains. These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Research Findings Summary

Research findings highlight the diverse biological activities associated with this compound:

Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
HDAC InhibitionAlters gene expression in cancer cells

Properties

IUPAC Name

7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKLURALPFCOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591890
Record name 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-66-8
Record name 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 800 mg of methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, 154 mg of lithium hydroxide monohydrate, 4 ml of water and 12 ml of methanol was stirred at 75° C. for 2 hours. The reaction mixture was cooled to room temperature, and then concentrated under reduced pressure. To the residue was added water, and then washed with tert-butyl methyl ether 3 times. To the aqueous layer was added concentrated hydrochloric acid, and then extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 632 mg of 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (the present compound 4).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
154 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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